molecular formula C13H16ClNO2 B1333082 N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide CAS No. 453557-74-9

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide

Cat. No.: B1333082
CAS No.: 453557-74-9
M. Wt: 253.72 g/mol
InChI Key: IJGOLMUXPGEDNA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of amide chemistry and the systematic exploration of acetanilide derivatives. While specific historical records regarding the initial synthesis and discovery of this particular compound are limited in the available literature, its structural characteristics suggest it emerged from research efforts focused on developing novel amide compounds with enhanced chemical properties.

The compound's creation likely followed established protocols for amide synthesis that have been refined over decades of organic chemistry research. The incorporation of the chlorinated dimethylpropanamide moiety represents an advancement in the field of substituted amides, building upon foundational work in amide chemistry that dates back to the early development of acetanilide itself in the late 19th century. This historical context provides important perspective on how modern synthetic chemistry has evolved to create increasingly sophisticated molecular architectures.

The systematic study of chlorinated amide compounds gained momentum in the latter half of the 20th century as researchers recognized the potential of halogenated organic compounds in various applications. The specific combination of structural elements present in this compound reflects this evolutionary process in synthetic organic chemistry, where traditional amide structures have been modified to incorporate additional functional groups that confer unique properties.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for organic compounds containing multiple functional groups. The compound name directly reflects its structural components: the N-(3-acetylphenyl) prefix indicates the presence of an acetyl-substituted phenyl group attached to the nitrogen atom of the amide, while the 3-chloro-2,2-dimethylpropanamide portion describes the chlorinated, branched aliphatic chain containing the amide functionality.

According to chemical classification systems, this compound belongs to the broader category of amides, specifically characterized as a secondary amide due to the substitution pattern on the nitrogen atom. The compound can be further classified as an aromatic amide, given the presence of the acetylphenyl group, and as a halogenated organic compound due to the chlorine substituent. This multi-faceted classification reflects the compound's complex chemical nature and its potential for diverse chemical reactivity patterns.

The systematic name follows established protocols for naming substituted amides, where the parent amide structure (propanamide) is modified by descriptive prefixes that indicate the positions and nature of substituents. The numerical descriptors (3-acetylphenyl, 3-chloro, 2,2-dimethyl) provide precise structural information that enables unambiguous identification of the compound's molecular architecture.

Classification Category Designation
Chemical Class Amide
Subclass Secondary Aromatic Amide
Functional Groups Amide, Ketone, Aromatic Ring, Alkyl Halide
Substitution Pattern N-substituted with halogenated side chain

Properties

IUPAC Name

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(16)10-5-4-6-11(7-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGOLMUXPGEDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224559
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-74-9
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 3-acetylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The dimethylpropanamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three categories of analogs: chloroacetamide pesticides , aromatic acetylphenyl-containing amides , and propanamide derivatives .

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes Source
N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide 3-acetylphenyl, 3-chloro-propanamide C₁₃H₁₆ClNO₂ 253.72 Discontinued; potential R&D use
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₀ClNO₂ 269.77 Herbicide
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenethyl, 6-methoxynaphthalenyl C₂₂H₂₁ClNO₂ 366.86 Bio-functional hybrid (synthesized from naproxen)
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide Ethyl, 3-methylphenyl, propanamide C₁₄H₂₁NO 219.32 Structural studies (crystallography)
N-(4-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide 4-acetylphenyl, 3-chloro-propanamide C₁₃H₁₆ClNO₂ 253.72 Available commercially (CymitQuimica)

Physicochemical and Commercial Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight (253.72) is intermediate between simpler propanamides (e.g., 219.32 in ) and bulkier hybrids (e.g., 366.86 in ). The acetyl group may enhance solubility in polar solvents compared to purely aromatic analogs.
  • Commercial Status : The discontinuation of the target compound contrasts with the availability of N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide , suggesting that substituent position (3- vs. 4-acetyl) impacts stability, synthesis feasibility, or demand.

Biological Activity

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈ClN₃O and a molecular weight of approximately 253.75 g/mol. The compound features a chloro group that enhances its lipophilicity, facilitating cellular penetration, and an acetylphenyl moiety that allows for specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria range from 256 to 512 μg/mL.
  • Anticancer Properties : The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Effects : this compound has been identified as a potential inhibitor of voltage-gated sodium channels (Nav 1.7), which are critical in pain perception pathways. This inhibition could provide therapeutic benefits in treating chronic pain conditions .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, blocking their activity. This inhibition can lead to antimicrobial or anti-inflammatory effects by preventing the synthesis of essential cellular components in pathogens.
  • Cell Membrane Interaction : The lipophilic nature of the chloro group allows the compound to traverse cell membranes effectively, facilitating its action on intracellular targets.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various derivatives revealed that this compound exhibited notable antibacterial activity with MIC values comparable to established antibiotics.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus256
    Escherichia coli256
    Pseudomonas aeruginosa512
  • Anticancer Activity Assessment : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cell lines. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.
  • Neurological Pain Model : In animal models, this compound showed efficacy in reducing pain behaviors associated with nerve injury, indicating its potential as a novel analgesic agent targeting Nav 1.7 channels .

Q & A

Basic: What are the standard synthetic routes for N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide?

Methodological Answer:
The synthesis typically involves acylation of 3-aminoacetophenone with 3-chloro-2,2-dimethylpropanoyl chloride. Key steps include:

Amination : Reacting 3-aminoacetophenone with acetic anhydride to form an acetylated intermediate (as seen in analogous protocols for zaleplon precursors) .

Chlorination : Introducing the 3-chloro group via reaction with POCl₃ or other chlorinating agents, ensuring regioselectivity .

Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters : Temperature control during chlorination to avoid side reactions (e.g., over-chlorination).

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) to enhance acylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Kinetic Studies : Monitoring reaction progress via HPLC to identify bottlenecks (e.g., slow chlorination steps) .
    Data-Driven Approach : Design of Experiments (DoE) to evaluate interactions between temperature, stoichiometry, and solvent .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Verify acetyl (δ ~2.6 ppm) and chloro-dimethylpropanamide (δ ~1.3 ppm for CH₃ groups) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to validate molecular ion ([M+H]⁺ at m/z ~268) .

Advanced: How does single-crystal X-ray diffraction resolve ambiguities in structural determination?

Methodological Answer:

  • SHELX Refinement : SHELXL software refines bond lengths/angles and identifies hydrogen bonding (e.g., N–H⋯O interactions in the crystal lattice) .
  • Torsional Analysis : Resolves conformational ambiguities (e.g., orientation of the acetylphenyl group relative to the propanamide moiety) .
    Case Study : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) are resolved by validating crystallographic data against computational models (DFT) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (based on safety data for structurally similar chlorinated propanamides) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced: How do electronic effects of the 3-chloro substituent influence reactivity in downstream reactions?

Methodological Answer:

  • Electrophilic Substitution : The chloro group deactivates the aromatic ring, directing further substitutions to meta/para positions .
  • Nucleophilic Attack : The electron-withdrawing effect stabilizes transition states in amide bond cleavage reactions (e.g., hydrolysis under acidic conditions) .
    Experimental Validation : Compare reaction rates with non-chlorinated analogs using kinetic isotope effects .

Basic: What are the environmental degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis : Degrades to 3-chloro-2,2-dimethylpropanoic acid and 3-acetylaniline under alkaline conditions .
  • Photolysis : UV exposure cleaves the C–Cl bond, forming radicals detectable via EPR spectroscopy .
    Monitoring : LC-MS/MS tracks degradates (e.g., ethanesulfonic acid derivatives) .

Advanced: How can computational modeling predict biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cholinesterases, based on phenothiazine analogs) .
  • QSAR Models : Correlate logP values (~2.8) with membrane permeability for CNS-targeted drug candidates .
    Validation : Compare predictions with in vitro enzyme inhibition assays .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1), Rf ~0.5 .

Advanced: How do structural modifications (e.g., replacing chloro with fluoro) affect physicochemical properties?

Methodological Answer:

  • Thermodynamic Stability : Fluorinated analogs exhibit higher melting points due to stronger C–F dipole interactions (DSC data) .
  • Solubility : LogP decreases by ~0.5 units with fluorine substitution (measured via shake-flask method) .
    Case Study : Compare crystal packing of chloro vs. fluoro derivatives using Hirshfeld surface analysis .

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